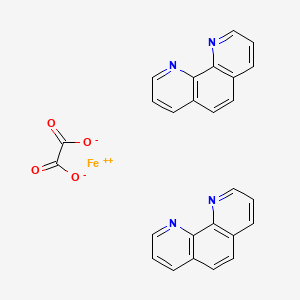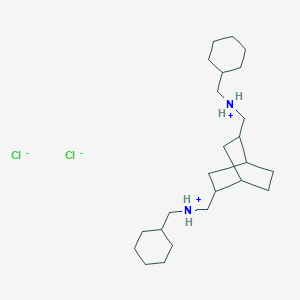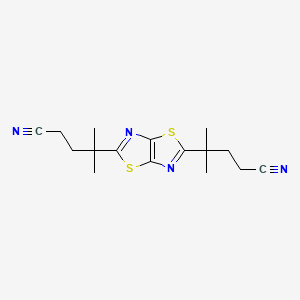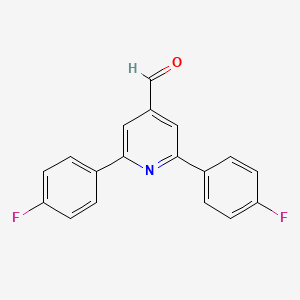
2,6-Bis(4-fluorophenyl)isonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(4-fluorophenyl)isonicotinaldehyde is an organic compound with the molecular formula C18H11F2NO It is a derivative of isonicotinaldehyde, featuring two 4-fluorophenyl groups attached to the 2 and 6 positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-fluorophenyl)isonicotinaldehyde typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(4-fluorophenyl)isonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: 2,6-Bis(4-fluorophenyl)isonicotinic acid
Reduction: 2,6-Bis(4-fluorophenyl)isonicotinalcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,6-Bis(4-fluorophenyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(4-fluorophenyl)isonicotinaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(2-fluorophenyl)isonicotinaldehyde
- 2,6-Bis(3-fluorophenyl)isonicotinaldehyde
- 2,6-Bis(4-chlorophenyl)isonicotinaldehyde
Uniqueness
2,6-Bis(4-fluorophenyl)isonicotinaldehyde is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C18H11F2NO |
|---|---|
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
2,6-bis(4-fluorophenyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C18H11F2NO/c19-15-5-1-13(2-6-15)17-9-12(11-22)10-18(21-17)14-3-7-16(20)8-4-14/h1-11H |
Clave InChI |
OAFJRXYLCZDALT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)F)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-ethyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13739526.png)

![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
![4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride](/img/structure/B13739549.png)

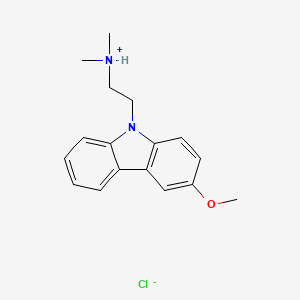

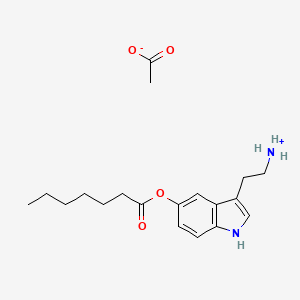


![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
